molecular formula C10H11ClN4O B12983111 4-chloro-N-ethyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

4-chloro-N-ethyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

Cat. No.: B12983111
M. Wt: 238.67 g/mol
InChI Key: VYFFJAHMGQQERO-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide is a heterocyclic compound that belongs to the pyrrolotriazine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Formation of the Triazine Ring: The triazine ring can be formed by the reaction of cyanuric chloride with an appropriate amine.

    Coupling of the Rings: The pyrrole and triazine rings are then coupled together through a series of condensation reactions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Processing: Where the reactions are carried out in large reactors.

    Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-ethyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of novel materials with unique electronic properties.

    Biology: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industry: The compound is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 14, which plays a role in cell signaling pathways. By inhibiting this kinase, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
  • N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

Uniqueness

4-chloro-N-ethyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit mitogen-activated protein kinase 14 sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

4-chloro-N-ethyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C10H11ClN4O/c1-3-12-10(16)7-4-15-8(6(7)2)9(11)13-5-14-15/h4-5H,3H2,1-2H3,(H,12,16)

InChI Key

VYFFJAHMGQQERO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN2C(=C1C)C(=NC=N2)Cl

Origin of Product

United States

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